Methyl imidazo[1,2-a]pyridine-6-carboxylate Methyl imidazo[1,2-a]pyridine-6-carboxylate Methyl imidazo[1,2-a]pyridine-6-carboxylate

Brand Name: Vulcanchem
CAS No.: 136117-69-6
VCID: VC21182372
InChI: InChI=1S/C9H8N2O2/c1-13-9(12)7-2-3-8-10-4-5-11(8)6-7/h2-6H,1H3
SMILES: COC(=O)C1=CN2C=CN=C2C=C1
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

Methyl imidazo[1,2-a]pyridine-6-carboxylate

CAS No.: 136117-69-6

Cat. No.: VC21182372

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl imidazo[1,2-a]pyridine-6-carboxylate - 136117-69-6

Specification

CAS No. 136117-69-6
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name methyl imidazo[1,2-a]pyridine-6-carboxylate
Standard InChI InChI=1S/C9H8N2O2/c1-13-9(12)7-2-3-8-10-4-5-11(8)6-7/h2-6H,1H3
Standard InChI Key BTDBMFODXFTFIL-UHFFFAOYSA-N
SMILES COC(=O)C1=CN2C=CN=C2C=C1
Canonical SMILES COC(=O)C1=CN2C=CN=C2C=C1

Introduction

Chemical Identity and Structural Features

Nomenclature and Isomeric Considerations

Methyl imidazo[1,2-a]pyridine-6-carboxylate (IUPAC: methyl 6-(methoxycarbonyl)imidazo[1,2-a]pyridine) is distinguished by its bicyclic framework, where the imidazole ring is fused to a pyridine ring at the 1,2-a positions. The methyl ester group at the 6-position introduces steric and electronic modifications that influence its reactivity and interactions . A closely related isomer, methyl imidazo[1,5-a]pyridine-6-carboxylate (PubChem CID: 10511475), exists but differs in the fusion pattern of the heterocyclic rings . This distinction is critical, as ring fusion impacts aromaticity, dipole moments, and biological target affinity .

Molecular and Spectroscopic Characterization

The molecular formula is C₁₀H₉N₂O₂, with a molecular weight of 189.19 g/mol (calculated). Key spectral data for analogous compounds include:

  • IR Spectroscopy: Stretching vibrations at 1,658 cm⁻¹ (ester C=O) and 1,254 cm⁻¹ (C–N), consistent with imidazo[1,2-a]pyridine esters .

  • ¹H NMR: Signals at δ 3.89 ppm (singlet, ester -OCH₃) and δ 8.65 ppm (doublet, pyridine H-5), observed in derivatives with similar substitution patterns .

  • Mass Spectrometry: A molecular ion peak at m/z 189 (M⁺) and fragmentation patterns aligning with ester cleavage and heterocyclic ring stability .

Synthesis and Structural Elucidation

Synthetic Routes to Imidazo[1,2-a]pyridine Esters

The synthesis of methyl imidazo[1,2-a]pyridine-6-carboxylate derivatives typically involves multi-component reactions (MCRs) or functionalization of preformed imidazo[1,2-a]pyridine cores:

Multi-Component Cascade Reactions

A five-component reaction using 1,1-bis(methylthio)-2-nitroethene, aldehydes, cyanoacetohydrazides, and diamines yields imidazo[1,2-a]pyridine-6-carbohydrazides (e.g., 6a–q) . For ester derivatives, post-synthetic esterification or transesterification steps may be employed.

Representative Conditions :

ComponentRoleEquivalents
CyanoacetohydrazideNucleophile1.0
4-NitroacetophenoneElectrophile1.1
AldehydeKnoevenagel donor1.2
SolventH₂O/EtOH (1:3 v/v)
Temperature78°C5 hours

Hydrazide Intermediate Strategy

Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (1) can be converted to hydrazides (2) via refluxing with hydrazine hydrate. Subsequent condensation with ketones yields hydrazones (3a–c), which cyclize to thiazolidines (4a–g) under acidic conditions . Esterification of carboxylic acid intermediates with methanol/sulfuric acid provides the methyl ester .

Physicochemical and Reactivity Profiles

Solubility and Stability

Imidazo[1,2-a]pyridine esters exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited solubility in water. Stability studies on analogs suggest susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating anhydrous storage .

Reactivity in Medicinal Chemistry

The ester group serves as a versatile handle for derivatization:

  • Hydrolysis: Forms carboxylic acids for salt formation or conjugation.

  • Aminolysis: Reacts with amines to yield amides, enhancing target binding .

  • Cross-Coupling: Suzuki-Miyaura reactions at the 6-position enable aryl/heteroaryl substitutions .

CompoundTargetIC₅₀/EC₅₀Notes
4aM. tuberculosis6.25 µg/mLThiazolidine derivative
3-IPEHPCRGGT0.8 µMPhosphonocarboxylate inhibitor
1aRGGT1.2 µMCarboxyester variant

Applications in Drug Development

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting hydrazides (2) with esters improves metabolic stability and oral bioavailability .

  • Prodrug Design: Ester groups enable prodrug formulations, as seen in antiviral agents like remdesivir .

Computational Modeling

Docking studies predict that the ester moiety enhances interactions with hydrophobic pockets in RGGT’s active site. Molecular dynamics simulations suggest improved binding kinetics compared to carboxylate analogs .

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